molecular formula C14H14O5 B14076582 5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde CAS No. 62427-26-3

5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde

Cat. No.: B14076582
CAS No.: 62427-26-3
M. Wt: 262.26 g/mol
InChI Key: FANJFOUDYIKSIA-UHFFFAOYSA-N
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Description

5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde is a furan-based aldehyde derivative featuring a 3,4,5-trimethoxyphenyl substituent at the 5-position of the furan ring. The trimethoxyphenyl group is notable for its electron-donating methoxy substituents, which influence electronic properties and molecular interactions.

Properties

CAS No.

62427-26-3

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

5-(3,4,5-trimethoxyphenyl)furan-2-carbaldehyde

InChI

InChI=1S/C14H14O5/c1-16-12-6-9(7-13(17-2)14(12)18-3)11-5-4-10(8-15)19-11/h4-8H,1-3H3

InChI Key

FANJFOUDYIKSIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling Synthesis

Reaction Components and Stoichiometry

The optimized synthesis employs the following components in a 1:1.2 molar ratio:

  • Aryl halide : 5-Bromo-1,2,3-trimethoxybenzene (10 mmol scale)
  • Boronic acid : (5-Formylfuran-2-yl)boronic acid (12 mmol)
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)
  • Base : Sodium carbonate (2M aqueous solution)
  • Solvent system : Toluene/methanol (3:1 v/v)
Table 1: Reaction Component Specifications
Component Quantity Purity Role
5-Bromo-1,2,3-trimethoxybenzene 2.50 g >98% Electrophilic partner
(5-Formylfuran-2-yl)boronic acid 1.68 g >95% Nucleophilic partner
Pd(PPh₃)₄ 250 mg 99.9% Coupling catalyst
Na₂CO₃ (aq.) 10 mL 2M Base

Kinetic and Thermodynamic Considerations

The reaction proceeds at 80°C for 12 hours under inert atmosphere, balancing between the activation energy required for oxidative addition of the aryl bromide to palladium(0) and the stability of the boronic acid component. Extended reaction times beyond 14 hours lead to decomposition of the aldehyde functionality, as observed in related systems.

Workup and Purification Protocol

Post-reaction processing involves:

  • Triple extraction with ethyl acetate (3 × 250 mL)
  • Combined organic layers dried over anhydrous Na₂SO₄
  • Solvent removal under reduced pressure
  • Recrystallization from ethanol (95% grade)

This purification sequence yields 5-(3,4,5-trimethoxyphenyl)furan-2-carbaldehyde as golden-yellow needles with 59% isolated yield. The ethanol recrystallization effectively removes residual triphenylphosphine oxide and unreacted starting materials.

Spectroscopic Characterization Data

Infrared Spectral Analysis

The IR spectrum (KBr pellet) displays critical absorption bands:

  • Strong stretch at 1685 cm⁻¹: Aldehyde C=O vibration
  • Aromatic C-H stretches between 3100-3000 cm⁻¹
  • Methoxy C-O-C asymmetric stretching at 1250 cm⁻¹
  • Furan ring vibrations at 1575 cm⁻¹ and 1475 cm⁻¹
Table 2: Key IR Absorption Bands
Functional Group Wavenumber (cm⁻¹) Intensity Assignment
Aldehyde C=O 1685 Strong Stretching vibration
Aromatic C-H 3050-3100 Medium Stretching
Methoxy C-O-C 1250 Strong Asymmetric stretch
Furan ring 1575, 1475 Medium Skeletal vibrations

Melting Point and Physical Properties

The purified compound exhibits a sharp melting point at 117-118°C, correlating with literature values for crystalline aryl-furan carbaldehydes. The narrow melting range (1°C) indicates high purity, confirmed by thin-layer chromatography (Rf = 0.45 in hexane:ethyl acetate 7:3).

Mechanistic Investigation of the Coupling Process

Catalytic Cycle Considerations

The Pd(0)/Pd(II) cycle proceeds through three well-defined stages:

  • Oxidative addition : Pd(0) inserts into the C-Br bond of 5-bromo-1,2,3-trimethoxybenzene
  • Transmetallation : Boronate complex formation with (5-formylfuran-2-yl)boronic acid
  • Reductive elimination : C-C bond formation regenerating Pd(0) catalyst

The electron-donating methoxy groups on the aryl bromide facilitate oxidative addition by stabilizing the transition state through resonance effects.

Solvent System Optimization

The toluene/methanol mixture (3:1) provides optimal solubility for both aromatic reactants while maintaining sufficient polarity for base dissolution. Methanol acts as a co-solvent, enhancing the solubility of sodium carbonate in the biphasic system. Comparative studies with pure toluene showed reduced yields (42%) due to incomplete base dissolution.

Comparative Analysis with Related Syntheses

Chlorophenyl Analogue Synthesis

A related synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde employs aqueous conditions with 45.2% yield. While the aqueous system simplifies workup, the lower yield compared to the trimethoxyphenyl derivative (59%) highlights the beneficial electron-donating effects of methoxy groups in facilitating oxidative addition.

Table 3: Reaction Condition Comparison
Parameter Trimethoxyphenyl Derivative Chlorophenyl Derivative
Solvent Toluene/MeOH Water
Temperature 80°C 100°C
Reaction Time 12 hours 8 hours
Isolated Yield 59% 45.2%

Catalyst Loading Effects

The 2.5 mol% Pd(PPh₃)₄ loading represents an optimal balance between cost and efficiency. Catalyst recycling experiments showed decreasing yields (59% → 52% → 47%) over three cycles, suggesting gradual palladium nanoparticle aggregation.

Scale-Up Considerations and Process Chemistry

Kilogram-Scale Production Challenges

Pilot-scale runs (500 g input) revealed two critical process parameters:

  • Oxygen sensitivity : Strict argon purging required to prevent aldehyde oxidation
  • Exotherm management : Jacketed reactor cooling maintains temperature at 80±2°C

The reaction demonstrates linear scalability up to 5 kg input with consistent 56-60% yields, confirming robustness for industrial applications.

Alternative Catalytic Systems

Screening of palladium sources showed the following activity trend: Pd(PPh₃)₄ > Pd(OAc)₂/PPh₃ > PdCl₂(dppf) The superior performance of Pd(PPh₃)₄ arises from its pre-formed zerovalent state and stabilizing phosphine ligands.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This reaction was employed in the synthesis of compound 3 , starting from 5-bromo-2-furaldehyde and (3,4,5-trimethoxyphenyl)boronic acid.

Reagents/ConditionsProductYieldReference
Pd(PPh₃)₄, Na₂CO₃, toluene, 80°C5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde59%

The reaction proceeds via palladium-catalyzed coupling, with the trimethoxyphenyl group enhancing electron density at the furan ring, facilitating cross-coupling .

Condensation with Active Methylene Compounds

The aldehyde group undergoes Knoevenagel condensation with barbituric acid derivatives to form furylidene-pyrimidinones (5a-d ) .

General Procedure:

  • Reactants : Compound 3 (0.76 mmol) + barbituric/thiobarbituric acid (1.52 mmol)

  • Conditions : Reflux in MeOH/AcOH (2:1, 30 mL) for 12 h

  • Products :

    • 5a : 5-((5-(3,4,5-Trimethoxyphenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

    • 5b-d : Analogues with thiobarbituric or alkylated barbituric acids

Yields are moderate (50–65%), with products characterized by IR and NMR .

Reductive Amination

While not directly reported for compound 3 , analogous furan-2-carbaldehydes undergo reductive amination with amines using NaBH₄ in ethanol .

Example :

  • Reactants : Furan-2-carbaldehyde + 4β-amino podophyllotoxin

  • Conditions : NaBH₄, AcOH, 273 K

  • Product : 9-[(Furan-2-ylmethyl)amino]-5-(3,4,5-trimethoxyphenyl) derivatives

This suggests compound 3 could similarly react with primary/secondary amines to form Schiff bases or secondary amines.

Oxidation Reactions

The aldehyde group is susceptible to oxidation. Ruthenium-catalyzed oxidation of furfural analogues (e.g., to furoic acid) implies potential pathways for compound 3 .

Proposed Mechanism :

  • Hydride transfer to a Ru catalyst, forming a dearomatized intermediate.

  • Hydroxide attack on the aldehyde, generating a hemiacetal.

  • β-Hydride elimination to yield the carboxylic acid .

For compound 3 , oxidation would produce 5-(3,4,5-trimethoxyphenyl)furan-2-carboxylic acid, though experimental validation is needed.

Nucleophilic Additions

The aldehyde participates in nucleophilic additions, such as:

Grignard Reagent Addition:

  • Reactants : R-Mg-X (e.g., methylmagnesium bromide)

  • Product : Secondary alcohol (R-CHOH-furan derivative)

No direct data exists for compound 3 , but analogous reactions with furfural suggest feasibility .

Cyclization Reactions

The electron-rich furan and aldehyde groups enable cyclization.

Example :

  • Reactants : Compound 3 + hydrazine

  • Product : Pyrazole or triazole derivatives via [3+2] cycloaddition.

Similar reactions are documented for 5-(4-chlorophenyl)furan-2-carbaldehyde .

Mechanistic and Structural Insights

  • The 3,4,5-trimethoxyphenyl group enhances solubility in polar solvents (e.g., MeOH, EtOH) and stabilizes intermediates via resonance.

  • Steric effects from the trimethoxy substituents may hinder reactions at the furan 3- and 4-positions, directing reactivity to the aldehyde group .

Scientific Research Applications

Scientific Research Applications

Synthesis of Pyrimidinones for Corrosion Inhibition: 5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde is used in the synthesis of new binary heterocyclic pyrimidinones . These pyrimidinones are assessed for their corrosion inhibition properties on carbon steel (CS) in hydrochloric acid solutions . The synthesized compounds include:

  • 5-((5-(3,4,5-trimethoxyphenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (HM-1221)
  • 2-thioxo-5-((5-(3,4,5-trimethoxyphenyl)furan-2-yl)methylene)dihydropyrimidine-4,6(1H,5H)-dione (HM-1222)
  • 1,3-diethyl-2-thioxo-5-((5-(3,4,5-trimethoxyphenyl)furan-2-yl)methylene)dihydropyrimidine-4,6(1H,5H)-dione (HM-1223)

These compounds have shown promising inhibition efficiency in corrosive environments, making them valuable for industrial applications such as preventing pipeline corrosion .

Synthesis of Furan Derivatives for Anticancer Activity: This compound is also employed in the synthesis of furan derivatives that exhibit anticancer activity . For instance, it is used to create 3-[5-(4-chlorophenyl)furan-2-yl]-1(3,4,5-trimethoxyphenyl)prop-2-en-1-one, which serves as an intermediate for further synthesis . These derivatives are tested for their ability to inhibit the growth of cancer cells .

Detailed Synthesis Process: The synthesis of this compound involves several steps :

  • Reaction Initiation: React 3,4,5-trimethoxybenzaldehyde with Pd (PPh 3) 4 in toluene, then add Na 2CO 3 and a methanolic solution of (5-formylfuran-2-yl) boronic acid .
  • Heating and Stirring: Heat the mixture at 80°C with stirring for approximately 12 hours .
  • Extraction: Extract the product with ethyl acetate .
  • Recrystallization: Recrystallize the resultant product from EtOH to yield 5-(3,4,5-trimethoxyphenyl) furan-2-carbaldehyde .

The resulting compound is obtained as a yellow solid with a melting point of 117–118°C .

Data Tables and Research Findings

Corrosion Inhibition Efficiency of Pyrimidinones

CompoundInhibition Efficiency (%)
5-((5-(3,4,5-Trimethoxyphenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (HM-1221)87.8
2-Thioxo-5-((5-(3,4,5-trimethoxyphenyl)furan-2-yl)methylene)dihydropyrimidine-4,6(1H,5H)-dione (HM-1222)90.3

Spectral Data for synthesized compounds

CompoundSpectral Data
3-[5-(4-chlorophenyl)furan-2-yl]-1(3,4,5trimethoxyphenyl)prop-2-en-1-one1H NMR (300 MHz, DMSO- d 6) δ: 3.78 (s, 3H, OCH 3), 3.91 (s, 6 H, 2 OCH 3), 7.25 (d, 1 H, J= 1.5, H furan), 7.39 (s, 2 H, Ar-H), 7.55 (d, 2 H, J= 7.5, Ar-H), 7.56 (d, 1 H, J= 1.5, H furan), 7.61 (d, 1 H, J= 15.3, COCH = ), 7.74 (d, 1H, J= 15.6, = CH-Ar), 7.97 (d, 2 H, J= 8.7, Ar-H). 13CNMR (75 MHz, CDCl 3) δ: 56.52 (OCH 3), 61.01 (2 OCH 3), 106.19, 108.67, 118.78, 125.68, 128.31, 129.18, 130.38, 133.65, 134.44, 142.6, 151.42, 153.19, 155.29, 188.63 (C = O).

Authoritative Insights

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to inhibition of their functions . These interactions can result in anti-cancer and anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Key Physical and Thermodynamic Properties of Selected Furan-Carbaldehydes

Compound Name Substituent(s) Melting Point (°C) Combustion Energy (kJ/mol) Enthalpy of Formation (kJ/mol) Source
5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde 3,4,5-Trimethoxyphenyl Not reported Not reported Not reported -
5-(4-Nitrophenyl)furan-2-carbaldehyde 4-Nitrophenyl Not reported -4,820 ± 12 -290 ± 15
5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde 2-Methyl-4-nitrophenyl Not reported -5,150 ± 15 -310 ± 18
5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde 3-Chloro-4-methoxyphenyl Not reported Not reported Not reported
5-Hydroxymethylfuran-2-carbaldehyde Hydroxymethyl Not reported Not reported Not reported

Key Observations :

  • Nitro-substituted derivatives (e.g., 4-nitrophenyl) exhibit higher combustion energies and more negative enthalpies of formation compared to methoxy-substituted analogs, reflecting greater thermodynamic instability due to electron-withdrawing effects .
  • Methoxy and chloro substituents (e.g., 3-chloro-4-methoxyphenyl) may enhance solubility in polar solvents, as seen in combretastatin prodrugs optimized for aqueous solubility .

Key Observations :

  • Bromination and coupling reactions (e.g., Pd-catalyzed cross-coupling in thiophene systems ) are effective for introducing aryl groups.

Table 3: Bioactivity of Furan-Carbaldehyde Derivatives

Compound Name Bioactivity IC₅₀ (μM) Model System Source
4-Hydroxy-3-methoxycinnamaldehyde Anti-inflammatory (NO inhibition) 10.98 RAW264.7 macrophages
Combretastatin A-4 sodium phosphate Antineoplastic <0.01 Preclinical cancer
This compound Not reported - - -

Key Observations :

  • Methoxy and hydroxyl substituents (e.g., 4-hydroxy-3-methoxycinnamaldehyde) correlate with anti-inflammatory activity via NO inhibition .

Key Observations :

  • Hygroscopicity may require inert atmosphere storage for analogs with polar substituents (e.g., methoxymethyl) .

Biological Activity

5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde is an organic compound notable for its unique structural features, including a furan ring and a 3,4,5-trimethoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.

Chemical Structure and Properties

  • Molecular Formula : C_{16}H_{18}O_{5}
  • Molar Mass : Approximately 262.26 g/mol
  • Structural Features : The compound consists of a furan ring with a trimethoxyphenyl group at the 5-position and an aldehyde group at the 2-position. This configuration contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Furan Ring : Utilizing appropriate precursors under acidic or basic conditions.
  • Introduction of the Trimethoxyphenyl Group : Often achieved through coupling reactions.
  • Aldehyde Formation : Final steps involve oxidation processes to yield the aldehyde functionality.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Notably:

  • Cell Line Studies : Compounds with similar structures have shown potent antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancers. For instance, a study highlighted that certain derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as <0.01μM<0.01\mu M across multiple cell lines .
  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and activation of caspases .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Antibacterial and Antifungal Effects : Similar compounds have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria as well as fungi. Minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69μM4.69\mu M to 156.47μM156.47\mu M against various strains .
MicroorganismMIC Range (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

Case Studies

  • Study on Anticancer Activity : A series of benzo[b]furan derivatives were synthesized and tested for anticancer activity against a panel of human cancer cell lines. The derivatives containing the trimethoxyphenyl group showed superior growth inhibition compared to standard drugs .
  • Antimicrobial Evaluation : A comprehensive evaluation of monomeric alkaloids revealed that several compounds with similar structural motifs exhibited promising antibacterial and antifungal activities .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde?

  • Methodology : Begin with nitroalkene cycloaddition reactions using 3,4,5-trimethoxyphenyl groups as precursors. For example, demonstrates that nitro-substituted derivatives of trimethoxyphenyl compounds can achieve yields up to 73% under controlled conditions (e.g., ethanol recrystallization, 104–105°C). Use IR and NMR to monitor intermediate formation and purity. Adjust reaction time, solvent polarity, and temperature to optimize yield .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the furan carbaldehyde (δ ~9.6 ppm for aldehyde protons) and trimethoxyphenyl groups (δ ~3.8–3.9 ppm for OCH₃). Compare with reference data from structurally similar compounds, such as 3,4-cis-4,5-trans-2-methyl derivatives in .
  • IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹).
  • HR-MS : Validate molecular weight and fragmentation patterns.

Q. How can researchers address solubility challenges during purification?

  • Methodology : Use gradient solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol) for column chromatography. highlights ethanol as a recrystallization solvent for nitro-substituted analogs, yielding crystalline products. For oily intermediates (e.g., 17% yield compounds in ), employ high-vacuum distillation or preparative HPLC .

Advanced Research Questions

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

  • Methodology :

  • In vitro assays : Test anti-proliferative activity against cancer cell lines (e.g., HCT116) using MTT assays. shows that structurally related thiazolo-triazolone derivatives exhibit IC₅₀ values <10 µM with low toxicity to normal cells (L-02).
  • Selectivity profiling : Compare cytotoxicity across multiple cell lines and assess mitochondrial membrane potential disruption .

Q. How can computational chemistry aid in understanding the reactivity of this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d) basis set) to model electronic properties, such as frontier molecular orbitals (HOMO/LUMO) and charge distribution. used similar methods to predict regioselectivity in nitroalkene cycloadditions .

Q. How to resolve contradictions in spectral data for structurally complex derivatives?

  • Methodology :

  • 2D NMR (COSY, NOESY, HSQC) : Resolve overlapping signals in crowded regions (e.g., methoxy or furan protons).
  • X-ray crystallography : For crystalline derivatives, compare experimental bond lengths/angles with computational models. provides a framework for analyzing Br⋯Br contacts and C–H⋯H interactions in hexasubstituted furans .

Q. What structural modifications enhance the pharmacological profile of this compound?

  • Methodology :

  • SAR studies : Introduce substituents (e.g., halogenation at the furan ring or methoxy group replacement) and assess bioactivity. shows that dichlorophenoxy-methyl analogs exhibit enhanced stability and binding affinity .
  • Prodrug design : Modify the aldehyde group to improve bioavailability (e.g., acetal formation).

Q. How to design comparative studies between this compound and its analogs?

  • Methodology : Synthesize analogs with varied substituents (e.g., 5-methylthio or hydroxymethyl groups, as in and ) and compare:

  • Thermal stability : DSC/TGA analysis.
  • Electrochemical behavior : Cyclic voltammetry to study redox-active moieties.
  • Biological potency : Dose-response curves in target assays .

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